![molecular formula C8H11F2N B2549478 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane CAS No. 2219376-57-3](/img/structure/B2549478.png)
9,9-Difluoro-7-azadispiro[3.0.35.14]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Difluoro-7-azadispiro[3.0.35.14]nonane, also known as DFAN, is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. DFAN is a bicyclic compound that contains two nitrogen atoms and two fluorine atoms. This compound has a unique structure that makes it a promising candidate for drug development, chemical synthesis, and other applications.
Mechanism Of Action
The mechanism of action of 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane is not fully understood. However, it is believed that 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane has been shown to inhibit the activity of proteases, which are enzymes that play a critical role in viral replication. 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
9,9-Difluoro-7-azadispiro[3.0.35.14]nonane has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane has potent antiviral, antibacterial, and antifungal activity. 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects. Additionally, 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane has been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
9,9-Difluoro-7-azadispiro[3.0.35.14]nonane has several advantages as a research tool. This compound has potent biological activity, making it a valuable tool for studying various cellular processes. 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane has several limitations as a research tool. This compound is highly reactive and can be difficult to handle. Additionally, 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane has not yet been extensively studied in vivo, making it unclear how this compound will behave in living organisms.
Future Directions
There are several future directions for research on 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane. One area of research is the development of 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane-based drugs for the treatment of viral infections, cancer, and neurological disorders. Another area of research is the use of 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane as a catalyst in chemical synthesis reactions. Additionally, further studies are needed to determine the safety and efficacy of 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane in vivo. Finally, there is a need for the development of new synthesis methods for 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane that are more efficient and cost-effective.
Synthesis Methods
9,9-Difluoro-7-azadispiro[3.0.35.14]nonane can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Mannich reaction, and the reductive amination reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane. This reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to form the final product.
Scientific Research Applications
9,9-Difluoro-7-azadispiro[3.0.35.14]nonane has been studied extensively for its potential applications in drug development. This compound has been shown to have potent antiviral, antibacterial, and antifungal activity. 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane has also been studied for its potential use in treating cancer, Alzheimer's disease, and other neurological disorders. Additionally, 9,9-Difluoro-7-azadispiro[3.0.35.14]nonane has been investigated for its potential use as a catalyst in chemical synthesis reactions.
properties
IUPAC Name |
9,9-difluoro-7-azadispiro[3.0.35.14]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N/c9-8(10)6(2-1-3-6)7(8)4-11-5-7/h11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTWPQIMESBGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Difluoro-7-azadispiro[3.0.35.14]nonane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

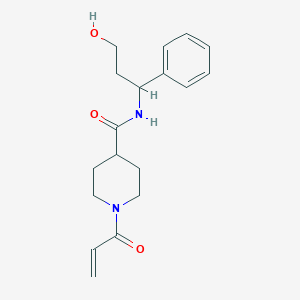
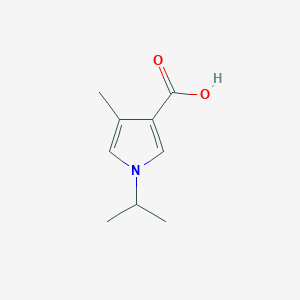
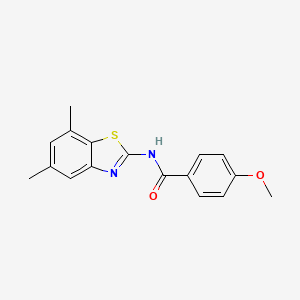
![N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2549401.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2549403.png)
![N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2549404.png)
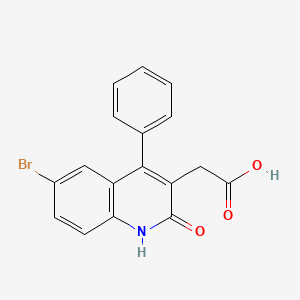
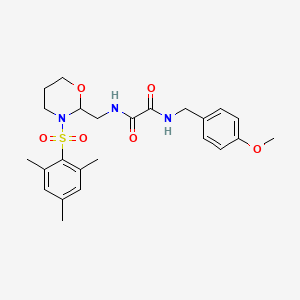
![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549409.png)
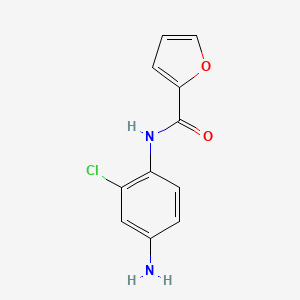
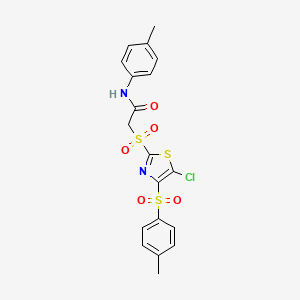
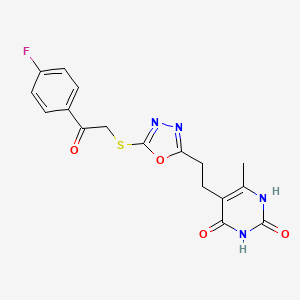
![N-cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2549418.png)
